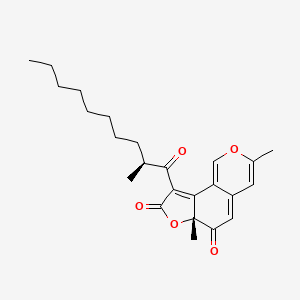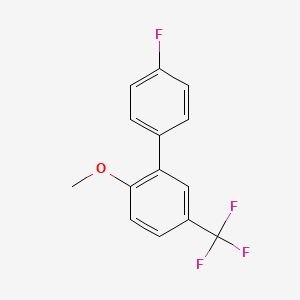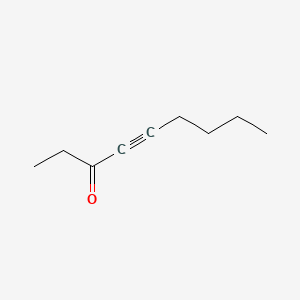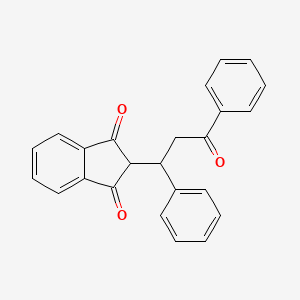
Deflectin 2a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deflectin 2a is a member of the deflectin family, which are antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds contain a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core and are known for their yellow crystalline appearance when pure . This compound is characterized by a 10-carbon side chain with a 2-methyl branch and has a melting point of 122°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deflectin 2a is synthesized through the fermentation of Aspergillus deflectus. The fungus is cultivated on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate the deflectin compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Deflectin 2a undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products:
Wissenschaftliche Forschungsanwendungen
Deflectin 2a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of azaphilones.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential use as an antibiotic agent.
Wirkmechanismus
Deflectin 2a exerts its effects by interacting with cellular components of microorganisms. It disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include enzymes and structural proteins involved in maintaining cell membrane stability. The pathways involved in its mechanism of action are primarily related to membrane disruption and inhibition of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Deflectin 1a: Contains a 1-oxooctyl side chain and has a melting point of 161°C.
Deflectin 1b: Contains a ten-carbon side chain and melts at 152°C.
Deflectin 1c: Has a 12-atom side chain and melts at 141°C.
Deflectin 2b: Similar to deflectin 2a but with a side chain that is 2 atoms longer and melts at 111°C.
Uniqueness: this compound is unique due to its specific side chain structure, which imparts distinct physical and chemical properties. Its 2-methyl branch differentiates it from other deflectins and contributes to its specific reactivity and biological activity .
Eigenschaften
CAS-Nummer |
79495-62-8 |
|---|---|
Molekularformel |
C24H30O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldecanoyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C24H30O5/c1-5-6-7-8-9-10-11-15(2)22(26)20-21-18-14-28-16(3)12-17(18)13-19(25)24(21,4)29-23(20)27/h12-15H,5-11H2,1-4H3/t15-,24-/m0/s1 |
InChI-Schlüssel |
HEDXHFZUZSYLJP-OWJWWREXSA-N |
Isomerische SMILES |
CCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |
Kanonische SMILES |
CCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)




![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)



![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)

